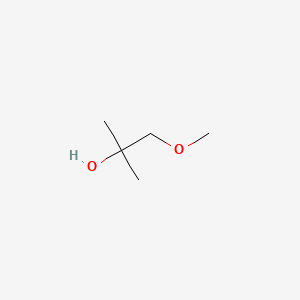

1-Methoxy-2-methyl-2-propanol

概要

説明

1-Methoxy-2-methyl-2-propanol, also known as Propylene glycol methyl ether (PGME), is an organic solvent with a wide variety of industrial and commercial uses . It is used as a carrier/solvent in printing/writing inks and paints/coatings. It also finds use as an industrial and commercial paint stripper .

Synthesis Analysis

1-Methoxy-2-methyl-2-propanol can be synthesized by reacting propylene oxide with methanol in the presence of ZnMgAl (zinc-magnesium-aluminium) catalysts .Molecular Structure Analysis

The molecular formula of 1-Methoxy-2-methyl-2-propanol is C5H12O2 . The average mass is 104.148 Da and the monoisotopic mass is 104.083733 Da .Chemical Reactions Analysis

The kinetic data of the reactions of the OH radical with 2-methyl-1-propanol were used to derive the following Arrhenius expressions in the temperature range 241–373 K (in units of cm 3 molecule −1 s −1): k1 = (3.1±0.9) × 10 −12 exp [ (352±82)/ T] k2 = (2.8±0.9) × 10 −12 exp [ (503±98)/ T] k3 = (2.6±0.6) × 10 −12 exp [ (456±65)/ T] At 298 K, the reaction rate constants obtained by the two methods were in very good agreement .Physical And Chemical Properties Analysis

1-Methoxy-2-methyl-2-propanol has a density of 0.9±0.1 g/cm 3, a boiling point of 124.0±8.0 °C at 760 mmHg, and a vapour pressure of 6.1±0.5 mmHg at 25°C . The enthalpy of vaporization is 42.2±6.0 kJ/mol, and the flash point is 42.9±7.7 °C .科学的研究の応用

Synthesis of Protein Kinase C Inhibitors

1-Methoxy-2-methyl-2-propanol: is utilized as a reagent in the synthesis of 2-amino-3-carboxy-4-phenylthiophenes . These compounds are important because they act as inhibitors of protein kinase C, an enzyme that is involved in controlling the function of other proteins through the chemical addition of phosphate groups. By inhibiting this enzyme, researchers can study the pathways and control mechanisms involved in cell growth, signaling, and death, which has implications for cancer research and treatment.

Herbicide Formulation

This chemical serves as a reagent in the synthesis of metolachlor , an organic compound used as a herbicide. It is particularly effective in controlling grasses and broadleaf weeds in corn and soybean crops. The role of 1-Methoxy-2-methyl-2-propanol in this process is crucial as it contributes to the formation of the herbicide’s active ingredient, enhancing its stability and effectiveness.

Biological Indicator

1-Methoxy-2-methyl-2-propanol: acts as a biological indicator due to its specific chemical properties . Biological indicators are used in research to detect the presence of certain microorganisms or to indicate the effectiveness of sterilization processes. The compound’s stability and reactivity make it suitable for such applications, where precise measurements are critical.

Solvent Applications

In scientific research, 1-Methoxy-2-methyl-2-propanol is widely used as a solvent . Its ability to dissolve a variety of substances makes it valuable in the preparation of samples for analysis or in the synthesis of complex chemical compounds. Its solvent properties are also beneficial in facilitating reactions that require a specific medium to proceed.

Paints and Coatings

Similar to other glycol ethers, 1-Methoxy-2-methyl-2-propanol is used as a carrier and solvent in paints and coatings . It helps in improving the consistency and application properties of paints. Additionally, it can be involved in the formulation of coatings where it aids in the dispersion of pigments and enhances drying times.

作用機序

Safety and Hazards

将来の方向性

Given its wide range of industrial and commercial uses, 1-Methoxy-2-methyl-2-propanol is likely to continue to be a significant component in products such as printing/writing inks and paints/coatings . Its use as an industrial and commercial paint stripper also suggests potential for continued application in these areas .

特性

IUPAC Name |

1-methoxy-2-methylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O2/c1-5(2,6)4-7-3/h6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXUXZWFVAPTPAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90189419 | |

| Record name | 2-Propanol, 1-methoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90189419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methoxy-2-methyl-2-propanol | |

CAS RN |

3587-64-2 | |

| Record name | 1-Methoxy-2-methyl-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3587-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanol, 1-methoxy-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003587642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanol, 1-methoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90189419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

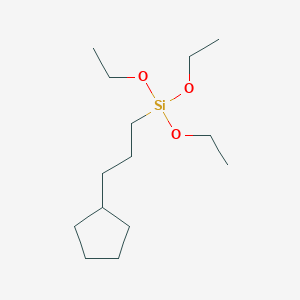

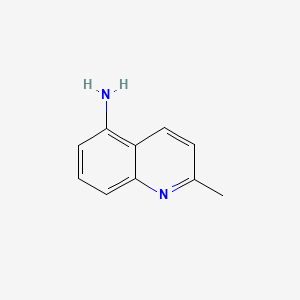

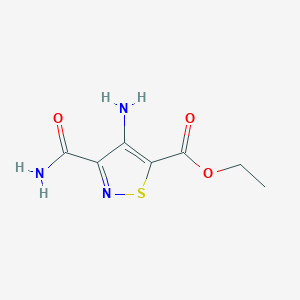

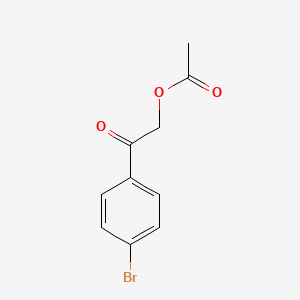

Feasible Synthetic Routes

Q & A

Q1: What is the role of 1-methoxy-2-methyl-2-propanol in material science?

A1: 1-methoxy-2-methyl-2-propanol is utilized as a ligand in precursor compounds for depositing high dielectric constant (high-k) films. [] These films are crucial in microelectronics. The compound's structure, specifically the presence of the methoxy and methyl groups, enhances the volatility of the precursor compound, making it suitable for deposition techniques like Chemical Vapor Deposition (CVD). []

Q2: How does 1-methoxy-2-methyl-2-propanol impact aquatic ecosystems?

A2: Research suggests that 1-methoxy-2-methyl-2-propanol is a potential allelochemical released by certain aquatic plants like Potamogeton maackianus and P. malaianus. [] These compounds can inhibit the growth of algae like Selenastrum capricornutum and Microcystis aeruginosa in laboratory settings. [] This highlights the potential ecological impact of 1-methoxy-2-methyl-2-propanol as it can influence the balance of aquatic ecosystems.

Q3: Are there analytical methods to identify 1-methoxy-2-methyl-2-propanol in complex mixtures?

A3: Yes, Gas Chromatography-Mass Spectrometry (GC-MS) has been successfully used to identify and quantify 1-methoxy-2-methyl-2-propanol in exudates from aquatic plants. [] This technique allows for the separation and detection of different compounds based on their mass-to-charge ratio, providing a sensitive method for analyzing complex mixtures.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Chloro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1581507.png)